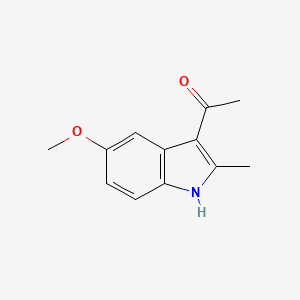

1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone

Description

Properties

IUPAC Name |

1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7-12(8(2)14)10-6-9(15-3)4-5-11(10)13-7/h4-6,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKHPGZPVMZOQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 5-methoxy-2-methylindole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired ethanone derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The methoxy group at position 5 activates the indole ring toward electrophilic substitution, directing incoming electrophiles to positions 4 and 6. The methyl group at position 2 further modulates reactivity through steric and electronic effects.

Key Reactions:

-

Nitration :

Reacts with nitric acid in acetic anhydride at 0–5°C to yield nitro derivatives at position 4 or 6. Positional selectivity depends on reaction conditions and steric hindrance from the methyl group . -

Halogenation :

Chlorination or bromination occurs at position 4 using Cl₂ or Br₂ in dichloromethane, catalyzed by Lewis acids like FeCl₃. The acetyl group at position 3 slightly deactivates the adjacent positions .

Condensation Reactions

The acetyl group at position 3 participates in condensation reactions with nucleophiles, forming hydrazones, oximes, or α,β-unsaturated ketones.

Example:

-

Hydrazone Formation :

Reacts with hydrazine hydrate in methanol under reflux to form 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone hydrazone. This intermediate is used to synthesize indazole derivatives (e.g., tetrahydroindazoles) .

| Reaction Conditions | Product | Yield | Characterization Data (¹H NMR) |

|---|---|---|---|

| Hydrazine hydrate, MeOH, Δ | Indazole derivatives (e.g., 5A ) | 65–91% | δ 12.32 (s, NH), 5.33 (s, CH), 1.27 (s, CH₃) |

Nucleophilic Addition at the Acetyl Group

The ketone undergoes nucleophilic addition with Grignard reagents or reducing agents:

-

Reduction :

Sodium borohydride (NaBH₄) in ethanol reduces the acetyl group to a secondary alcohol, yielding 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanol. -

Grignard Reaction :

Reacts with methylmagnesium bromide (MeMgBr) to form a tertiary alcohol.

N-Alkylation and Acylation

The indole nitrogen (position 1) undergoes alkylation or acylation under basic conditions:

-

N-Methylation :

Treatment with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in DMF yields 1-methyl-5-methoxy-2-methyl-3-acetylindole . -

N-Acylation :

Reacts with acetyl chloride (AcCl) to form N-acetyl derivatives, though steric hindrance from the methyl group reduces efficiency .

Oxidative Reactions

The indole ring is susceptible to oxidation:

-

Oxidative Dimerization :

Hydrogen peroxide (H₂O₂) in acetic acid induces dimerization at position 4, forming bis-indole derivatives . -

Epoxidation :

Reacts with meta-chloroperbenzoic acid (mCPBA) to form an epoxide at the 4,5-position .

Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula: , with a molecular weight of approximately 215.24 g/mol. Its structural features include an indole ring system substituted with a methoxy and methyl group, contributing to its biological activity. The SMILES representation is: CC1=C(C(C)=O)C2=CC(OC)=CC=C2N1 .

Antitumor Activity

Research indicates that compounds related to indole derivatives, including this compound, exhibit significant antitumor properties. A study highlighted the potential of such compounds against solid tumors, particularly colon and lung cancers. The mechanisms involve interference with cellular processes critical for tumor growth and survival .

Case Study:

A study involving molecular docking simulations showed that derivatives similar to this compound interact effectively with DNA gyrase, an enzyme crucial for bacterial DNA replication. The binding energy observed was -7.0 kcal/mol, indicating strong interaction, which may lead to the development of new antibacterial agents targeting similar pathways .

Antibacterial Properties

Another significant application of this compound is its antibacterial activity. In vitro studies have demonstrated that this compound exhibits varying degrees of effectiveness against several bacterial strains.

Table 1: Antibacterial Activity of Indole Derivatives

| Compound | Staphylococcus aureus (mm) | Bacillus subtilis (mm) | Escherichia coli (mm) |

|---|---|---|---|

| 5A | 8 | 10 | 10 |

| 5B | 8 | 10 | 11 |

| 5C | 7 | 17 | 8 |

| 5D | 10 | 14 | 16 |

| Penicillin | 30 | 32 | 35 |

This table illustrates the zone of inhibition measured in millimeters for various compounds compared to penicillin as a control .

Biological Assays and Buffering Agent

The compound is also utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5. This application is crucial in biological experiments where stable pH conditions are necessary for optimal cell growth and function .

Mechanism of Action

The mechanism of action of 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone can be elucidated through comparisons with related indole derivatives. Below is a detailed analysis:

Positional Isomerism and Substituent Effects

- 1-(5-Methoxy-1H-indol-3-yl)ethanone (C₁₁H₁₁NO₂, MW 189.22): Differs by lacking the 2-methyl group. The absence of steric hindrance at position 2 may enhance reactivity in electrophilic substitutions. This compound is utilized in melatonin receptor ligand studies, suggesting that the 5-methoxy group plays a critical role in receptor binding .

- 1-(6-Methoxy-1H-indol-3-yl)ethanone (C₁₁H₁₁NO₂, MW 189.22): A positional isomer with the methoxy group at position 6.

N-Substituted Derivatives

- 1-(1-Methyl-1H-indol-3-yl)ethanone (C₁₁H₁₁NO, MW 173.22): Features an N-methyl group instead of 2-methyl. The N-alkylation increases hydrophobicity and metabolic stability, as seen in its higher melting point (108–109°C) compared to non-alkylated indoles .

- 1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone (C₁₇H₁₅NO₃S, MW 313.37): Incorporates a bulky tosyl group on the indole nitrogen. This substitution significantly enhances molecular weight and polarity, as evidenced by IR peaks for SO₂ (1382, 1299 cm⁻¹) .

Halogenated and Fluorinated Analogues

- 2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-yl)ethanone (C₁₁H₈F₃NO₂, MW 243.19): The trifluoromethyl group at position 3 introduces strong electron-withdrawing effects, increasing acidity and stability. This derivative is a key intermediate in pharmaceutical synthesis .

Complex Heterocyclic Derivatives

- 5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone: Combines a morpholinoethyl side chain with a 4-methoxyphenyl group. The extended structure impacts receptor selectivity, as seen in its pharmacological profiling for CNS targets .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Accessibility : The target compound’s 2-methyl group may necessitate regioselective alkylation or protection-deprotection strategies, contrasting with simpler N-methyl derivatives .

- Biological Relevance : Methoxy and methyl groups at positions 5 and 2, respectively, could enhance lipid solubility and blood-brain barrier penetration, making it a candidate for neuroactive drug development .

- Analytical Challenges: Fluorinated analogues (e.g., C₁₁H₈F₃NO₂) are more amenable to GC-FTIR detection due to distinct vibrational spectra, whereas methoxy-rich derivatives may require HPLC-MS for characterization .

Biological Activity

1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone, an indole derivative, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its pharmacological effects, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an indole ring, which is known for its diverse biological properties. The molecular formula for this compound is , and its molecular weight is approximately 173.23 g/mol. The methoxy and methyl substitutions on the indole ring play crucial roles in modulating its biological activity.

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with similar structures showed potent antiproliferative effects against various cancer cell lines, including A549 (lung cancer), P388 (leukemia), and HL-60 (promyelocytic leukemia) cells .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 20.5 |

| Similar Indole Derivative | P388 | 15.0 |

| Similar Indole Derivative | HL-60 | 18.7 |

Anti-inflammatory Activity

Indole derivatives are also recognized for their anti-inflammatory properties. A related compound, 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide, demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain . This suggests that this compound may similarly exhibit anti-inflammatory effects.

Table 2: Anti-inflammatory Activity

| Treatment | Ulcerogenic Activity Index | % Inhibition |

|---|---|---|

| Indomethacin | 0.582 ± 0.17 | - |

| Compound S3 | 0.116 ± 0.07** | 87.76 |

Antimicrobial Activity

The antimicrobial potential of indole derivatives has been well-documented. Studies show that compounds similar to this compound possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Table 3: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 |

| Similar Indole Derivative | E. coli | 75 |

Case Studies and Research Findings

A notable study explored the synthesis of various indole derivatives, including those with modifications at the C3 position of the indole ring. These modifications were linked to enhanced biological activities such as increased cytotoxicity against cancer cells and improved antibacterial efficacy .

In another investigation, a series of indole-based compounds were synthesized and evaluated for their potential as antimicrobial agents. The results indicated that specific structural features significantly influenced their activity profiles, suggesting that further optimization could lead to more potent derivatives .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone?

Methodological Answer:

The compound can be synthesized via Friedel-Crafts acylation, where an indole derivative is reacted with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

Substrate Preparation : Start with 5-methoxy-2-methylindole, ensuring methoxy and methyl groups are ortho to the reactive C3 position.

Acylation : Introduce the acetyl group at the C3 position under anhydrous conditions.

Purification : Use column chromatography or recrystallization to isolate the product.

Structural confirmation is achieved via NMR (¹H/¹³C) and mass spectrometry (MS) .

Basic: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

A multi-technique approach is essential:

- X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. For example, analogous indole derivatives were analyzed with Bruker SMART APEX detectors .

- Spectroscopy :

Advanced: How do structural modifications at the indole ring influence biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies highlight the impact of substituents:

- Methoxy Group : Enhances solubility and modulates electron density, affecting binding to biological targets (e.g., HIV-1 protease inhibition in analogous compounds) .

- Methyl Group : Steric effects at C2 can hinder or promote interactions with hydrophobic pockets in enzymes.

Example : In N-arylsulfonyl-3-acetylindole derivatives, acetyl groups at C3 improved anti-HIV activity, while bulky substituents reduced efficacy .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Contradictions (e.g., MS fragmentation patterns or NMR shifts) require cross-validation:

Reference Standards : Compare with authenticated data from NIST Chemistry WebBook or PubChem .

Complementary Techniques :

- IR Spectroscopy : Confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).

- Tandem MS/MS : Clarify fragmentation pathways.

Computational Validation : Use density functional theory (DFT) to predict NMR/MS spectra and reconcile discrepancies .

Table 1 : Example spectral data comparison for this compound:

| Technique | Key Data | Source |

|---|---|---|

| HRMS | m/z 205.0739 (calculated) | |

| ¹H NMR (CDCl₃) | δ 2.45 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃) | |

| IR | 1702 cm⁻¹ (C=O) |

Advanced: What computational methods are used to predict reactivity and binding interactions?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina assess interactions with biological targets (e.g., HIV-1 reverse transcriptase) using crystal structures from the Protein Data Bank (PDB).

- DFT Calculations : Gaussian or ORCA software predicts electrophilic/nucleophilic sites via Fukui indices. For example, the acetyl group’s carbonyl carbon is a reactive site for nucleophilic attacks .

- ADMET Prediction : SwissADME or pkCSM models evaluate pharmacokinetic properties (e.g., logP ~1.5, indicating moderate lipophilicity) .

Advanced: How can crystallographic data be optimized for challenging indole derivatives?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron sources for weakly diffracting crystals.

- Refinement Strategies :

- Validation : Check R-factor convergence (<5%) and validate with PLATON’s ADDSYM to detect missed symmetry .

Basic: What are the critical safety considerations for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation (use fume hoods).

- First Aid : For skin contact, wash with copious water; seek medical attention for persistent irritation .

- Storage : Keep in a cool, dry place under inert atmosphere (N₂/Ar) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.